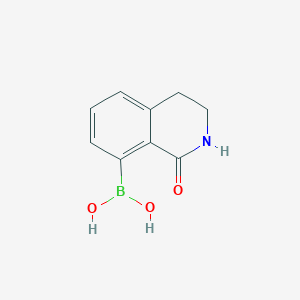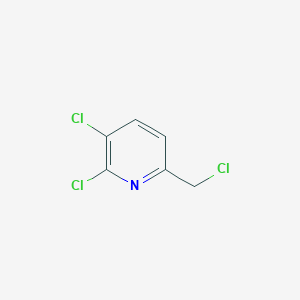
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid is a boronic acid derivative of the tetrahydroisoquinoline class. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid typically involves the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold.
Introduction of the boronic acid group: The tetrahydroisoquinoline derivative can be further functionalized by introducing the boronic acid group through a borylation reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, such as palladium(II) acetate, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Oxidized derivatives of the tetrahydroisoquinoline core.
Reduction: Alcohol derivatives of the compound.
Substitution: Various biaryl or vinyl derivatives formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the boronic acid group.
8-Bromo-1,2,3,4-tetrahydroisoquinoline: A halogenated derivative with different reactivity and biological properties.
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid: A carboxylic acid derivative with distinct chemical and biological characteristics.
Uniqueness: (1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts specific reactivity and allows for versatile functionalization through cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents .
Propiedades
Fórmula molecular |
C9H10BNO3 |
|---|---|
Peso molecular |
190.99 g/mol |
Nombre IUPAC |
(1-oxo-3,4-dihydro-2H-isoquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c12-9-8-6(4-5-11-9)2-1-3-7(8)10(13)14/h1-3,13-14H,4-5H2,(H,11,12) |
Clave InChI |
LEBPKWPDFZUDAV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=CC=C1)CCNC2=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15332562.png)






![7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene](/img/structure/B15332596.png)
![1-Chloro-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15332610.png)

![7-(Bromomethyl)benzo[d]oxazole](/img/structure/B15332622.png)
